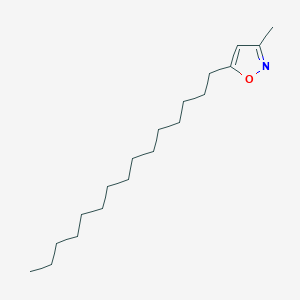
Isoxazole, 3-methyl-5-pentadecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-pentadecylisoxazole is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is notable for its unique structure, which includes a long pentadecyl chain, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-pentadecylisoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. One common method includes the following steps:
Formation of Nitrile Oxide: This is achieved by the oxidation of an oxime using an oxidizing agent such as sodium hypochlorite in the presence of a base like triethylamine.
Cycloaddition Reaction: The nitrile oxide then reacts with an alkyne to form the isoxazole ring.
Industrial Production Methods
In industrial settings, the synthesis of 3-Methyl-5-pentadecylisoxazole can be scaled up using solvent-free methods to minimize environmental impact. For example, ball-milling techniques using recyclable catalysts like Cu/Al2O3 nanocomposites have been developed to produce 3,5-disubstituted isoxazoles in moderate to excellent yields .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-pentadecylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the isoxazole ring or the pentadecyl chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Aplicaciones Científicas De Investigación
3-Methyl-5-pentadecylisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-pentadecylisoxazole involves its interaction with various molecular targets. For instance, it can inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain pathways . The compound’s long alkyl chain allows it to interact with lipid membranes, potentially disrupting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-5-pentadecylisoxazole: Unique due to its long pentadecyl chain.
3,5-Dimethylisoxazole: Lacks the long alkyl chain, resulting in different physical and chemical properties.
3-Methyl-5-phenylisoxazole: Contains a phenyl group instead of a pentadecyl chain, leading to different biological activities.
Uniqueness
The long pentadecyl chain of 3-Methyl-5-pentadecylisoxazole imparts unique properties, such as increased hydrophobicity and the ability to interact with lipid membranes, making it distinct from other isoxazole derivatives .
Propiedades
Número CAS |
649721-01-7 |
|---|---|
Fórmula molecular |
C19H35NO |
Peso molecular |
293.5 g/mol |
Nombre IUPAC |
3-methyl-5-pentadecyl-1,2-oxazole |
InChI |
InChI=1S/C19H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18(2)20-21-19/h17H,3-16H2,1-2H3 |
Clave InChI |
FJBIBXIVVZAKHZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=CC(=NO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


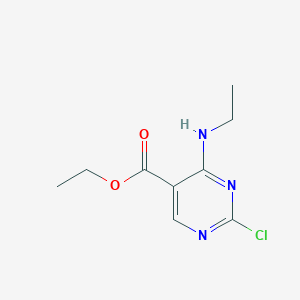
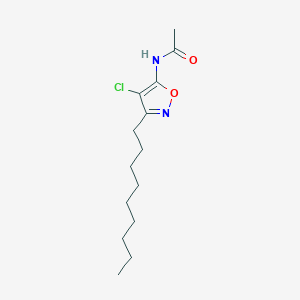
![3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12901371.png)
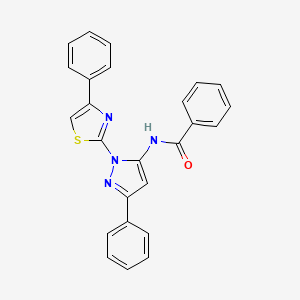
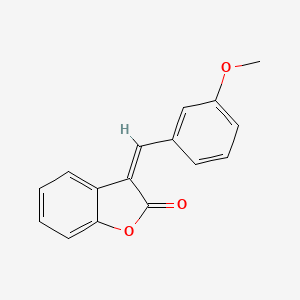
![5-{[(Naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901397.png)
![Isoxazole, 5-[bis(methylthio)methyl]-3-methyl-](/img/structure/B12901405.png)

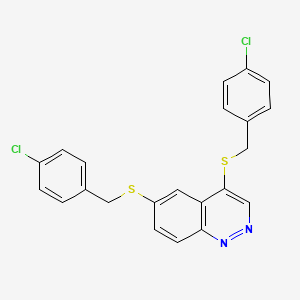

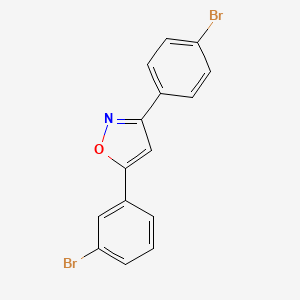
![Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl-](/img/structure/B12901433.png)
![7-[(4-Methoxyphenyl)sulfanyl]-2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B12901440.png)
![2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12901444.png)
